molecular formula C27H26ClN3O4S B11424248 ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11424248
M. Wt: 524.0 g/mol
InChI Key: LCGXGAZHTUCOOY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as 4-chlorobenzaldehyde and 2,5-dimethylbenzylamine under acidic or basic conditions to facilitate the cyclization.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the dioxo and thia groups. This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure could provide a basis for the design of drugs with novel mechanisms of action.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The compound’s tricyclic structure might allow it to fit into specific binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thia group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C27H26ClN3O4S/c1-4-35-27(34)29-12-11-21-22(15-29)36-25-23(21)24(32)31(20-9-7-19(28)8-10-20)26(33)30(25)14-18-13-16(2)5-6-17(18)3/h5-10,13H,4,11-12,14-15H2,1-3H3

InChI Key

LCGXGAZHTUCOOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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